molecular formula C27H23FN2O4 B2712137 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866340-00-3

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2712137
CAS No.: 866340-00-3
M. Wt: 458.489
InChI Key: YHAVEHGHZPTUNR-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline core, substituted with a dimethylbenzoyl group, a fluoro group, and a methoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenylacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethylbenzoyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline and benzoyl moieties.

    Substitution: The fluoro group and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react under basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products may include derivatives with different functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The dimethylbenzoyl and methoxyphenyl groups can interact with proteins, modulating their activity. The fluoro group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3,4-dimethylbenzoyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a chloro group instead of a fluoro group.

    2-[3-(3,4-dimethylbenzoyl)-6-bromo-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a bromo group instead of a fluoro group.

    2-[3-(3,4-dimethylbenzoyl)-6-iodo-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide enhances its chemical stability, binding affinity, and specificity compared to its chloro, bromo, and iodo analogs. This makes it a more potent and selective compound for various applications.

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-16-4-5-18(12-17(16)2)26(32)23-14-30(24-11-6-19(28)13-22(24)27(23)33)15-25(31)29-20-7-9-21(34-3)10-8-20/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVEHGHZPTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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